4-[(2E)-2-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE
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Overview
Description
4-[(2E)-2-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE is a complex organic compound featuring a triazine core. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a furan ring, a morpholine ring, and a triazine ring, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Triazine Core: The triazine core is synthesized through the condensation of appropriate amines and nitriles under controlled conditions.
Introduction of the Morpholine Ring: The morpholine ring is attached via nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often requiring specific catalysts and solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydrazinyl group.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.
Medicine
In medicine, the compound could be explored for its potential pharmacological properties. Its structure suggests possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2E)-2-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE
- 4-[(2E)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-6-(piperidin-4-yl)-N-phenyl-1,3,5-triazin-2-amine
- 4-[(2E)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-6-(pyrrolidin-4-yl)-N-phenyl-1,3,5-triazin-2-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H22ClN7O2 |
---|---|
Molecular Weight |
475.9g/mol |
IUPAC Name |
2-N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C24H22ClN7O2/c25-20-9-5-4-8-19(20)21-11-10-18(34-21)16-26-31-23-28-22(27-17-6-2-1-3-7-17)29-24(30-23)32-12-14-33-15-13-32/h1-11,16H,12-15H2,(H2,27,28,29,30,31)/b26-16+ |
InChI Key |
XYFBXYJDTUMENC-WGOQTCKBSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=C(O3)C4=CC=CC=C4Cl)NC5=CC=CC=C5 |
SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=CC=CC=C4Cl)NC5=CC=CC=C5 |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=CC=CC=C4Cl)NC5=CC=CC=C5 |
Origin of Product |
United States |
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